molecular formula C18H13FN2O3S B4861222 5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4861222
M. Wt: 356.4 g/mol
InChI Key: PNIGKMSOWODYFN-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 6-methoxy-1,3-benzothiazol-2-yl substituent. The structure integrates a benzofuran core with a fluorine atom at position 5, a methyl group at position 3, and a methoxy group on the benzothiazole ring.

Properties

IUPAC Name

5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c1-9-12-7-10(19)3-6-14(12)24-16(9)17(22)21-18-20-13-5-4-11(23-2)8-15(13)25-18/h3-8H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIGKMSOWODYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzothiazole Moiety: This can be synthesized from ortho-aminothiophenol and a suitable carbonyl compound under oxidative conditions.

    Coupling Reactions: The benzofuran and benzothiazole intermediates are coupled using amide bond formation techniques, typically involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, research is focused on its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Benzothiazole Derivatives with Antimicrobial Activity

Benzothiazole derivatives, particularly those with electron-donating substituents (e.g., methoxy or nitro groups), exhibit notable antimicrobial activity. For example:

  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Demonstrated MIC values of 3.125–12.5 µg/mL against E. coli, P. aeruginosa, and S. aureus. The methoxy group enhances solubility and binding to DNA gyrase .

However, the benzofuran core may alter pharmacokinetics, such as membrane permeability, compared to BTC-j’s acetamide linker .

Benzofuran Carboxamides with Varied Substituents

Benzofuran carboxamides are explored for diverse biological activities. Key examples include:

  • 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9): Shares the benzofuran-2-carboxamide core but substitutes the benzothiazole with an oxadiazole ring. Oxadiazoles are known for metabolic stability, suggesting this analog may have longer half-lives .

Comparison with Target Compound :
The target’s 3-methyl and 5-fluoro groups likely improve lipophilicity and enzymatic binding compared to the oxadiazole analog. The methoxybenzothiazole substituent may offer better DNA gyrase inhibition than cyclopropyl or iodinated derivatives .

Heterocyclic Variants with Pyrimidine or Thiazolidinone Cores

  • Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide): Pyrimidine core with bromo and methylsulfanyl groups.
  • 2-Isopropyl-2-(6-methoxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-1,3-thiazolidin-4-one: Thiazolidinone core with isopropyl and dimethyl groups, which may confer conformational rigidity .

Comparison with Target Compound: The benzofuran core in the target compound provides a planar structure for π-π stacking in enzyme binding, contrasting with pyrimidine’s angular geometry.

Structural and Functional Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity (MIC or Target) Reference
Target Compound Benzofuran-2-carboxamide 5-Fluoro, 3-methyl, 6-methoxybenzothiazole Inferred antimicrobial (structural analog) -
BTC-j Benzothiazole-acetamide 6-Methoxy, pyridine-3-yl amino MIC: 3.125–12.5 µg/mL (broad-spectrum)
Z14 Pyrimidine-4-carboxamide 5-Bromo, 6-ethoxy, methylsulfanyl Not reported (structural analog)
CAS 872868-48-9 Benzofuran-2-carboxamide 4-Methyl-1,2,5-oxadiazole Inferred metabolic stability
5-Cyclopropyl-2-(4-fluorophenyl)-... Benzofuran-3-carboxamide Cyclopropyl, 4-fluorophenyl, iodo Potential imaging/therapeutic hybrid

Key Insights and Implications

  • Methoxybenzothiazole Moiety : The 6-methoxy group in the target compound mirrors BTC-j’s design, associated with strong DNA gyrase inhibition and solubility .
  • Fluorine vs. Bromine : The 5-fluoro substituent likely enhances bioavailability and target binding compared to bromine in Z14, due to smaller size and electronegativity .
  • Benzofuran Core: Offers structural rigidity and planar geometry, advantageous for enzyme binding compared to pyrimidine or thiazolidinone cores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

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